1-Benzyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-Benzyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This specific compound is characterized by the presence of a benzyl group, an isopropyl group, and an aldehyde functional group attached to the triazole ring
Preparation Methods
The synthesis of 1-Benzyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring. The subsequent introduction of the benzyl and isopropyl groups can be achieved through standard alkylation reactions.
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
1-Benzyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied.
Comparison with Similar Compounds
1-Benzyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: Lacks the isopropyl group, which may affect its reactivity and biological activity.
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde: Contains a methyl group instead of an isopropyl group, potentially altering its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
1-benzyl-5-propan-2-yltriazole-4-carbaldehyde |
InChI |
InChI=1S/C13H15N3O/c1-10(2)13-12(9-17)14-15-16(13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 |
InChI Key |
QWHJOTBDKLASDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1CC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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